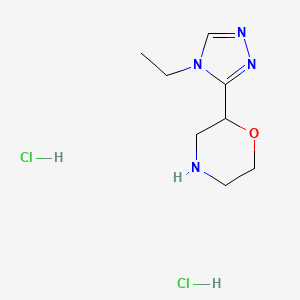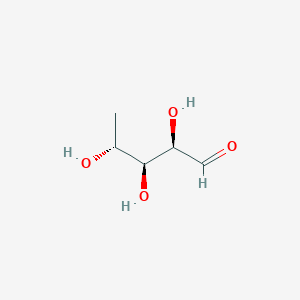
5-Deoxy-D-xylose
Overview
Description
5-Deoxy-D-xylose is a derivative of xylose, a pentose sugar commonly found in nature This compound is characterized by the absence of a hydroxyl group at the fifth carbon position, distinguishing it from its parent compound, D-xylose
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Deoxy-D-xylose typically involves the selective removal of the hydroxyl group at the fifth carbon position of D-xylose. This can be achieved through various chemical reactions, including reduction and substitution reactions. One common method involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired deoxygenation.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and enzymatic reactions is also being explored to achieve more sustainable and environmentally friendly production methods.
Chemical Reactions Analysis
Types of Reactions
5-Deoxy-D-xylose can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation reactions, where a hydroxyl group is replaced by a halogen, are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 5-Deoxy-D-xylonic acid, while reduction can produce 5-Deoxy-D-xylitol.
Scientific Research Applications
5-Deoxy-D-xylose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a model compound in studying reaction mechanisms.
Biology: It serves as a substrate in enzymatic studies and is used to investigate metabolic pathways involving pentose sugars.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of biofuels and biodegradable polymers, contributing to sustainable industrial practices.
Mechanism of Action
The mechanism of action of 5-Deoxy-D-xylose involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in the pentose phosphate pathway, influencing cellular metabolism and energy production. Its unique structure allows it to interact with various proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
D-Xylose: The parent compound, which has a hydroxyl group at the fifth carbon position.
5-Deoxy-L-arabinose: A similar compound with a different stereochemistry.
2-Deoxy-D-glucose: Another deoxy sugar with the absence of a hydroxyl group at the second carbon position.
Uniqueness
5-Deoxy-D-xylose is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Unlike D-xylose, it lacks a hydroxyl group at the fifth carbon, affecting its reactivity and interaction with biological molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2R,3S,4R)-2,3,4-trihydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRISBUVHBMJEF-WISUUJSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]([C@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


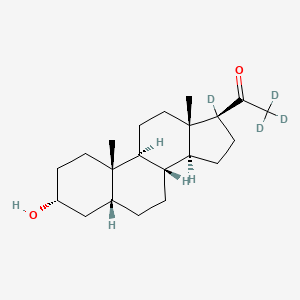

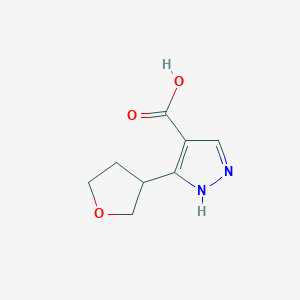
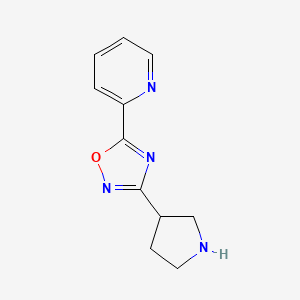
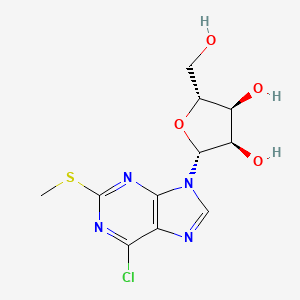
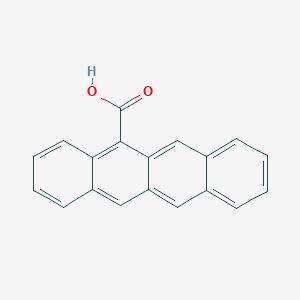
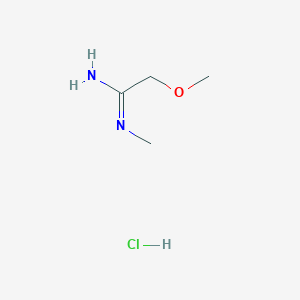

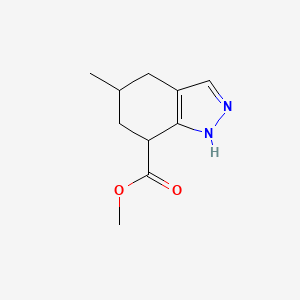

![2-(2-Methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1433673.png)
![1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride](/img/structure/B1433675.png)

